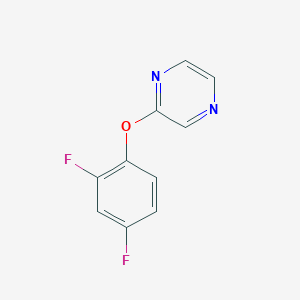

2-(2,4-difluorophenoxy)pyrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2,4-difluorophenoxy)pyrazine” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odour" .

Synthesis Analysis

The synthesis of pyrazine derivatives has been extensively studied . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed . The first five approaches are mainly aimed for the substitution at 2, 3, 5, and 6 positions in the pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .Molecular Structure Analysis

Pyrazine is a 6 membered heterocyclic compound with two nitrogen atoms in para position . This heteroaromatic compound is 6π-electron-deficient and resembles in planar configuration . Pyrazine exhibits inductive resonance properties .Chemical Reactions Analysis

The chemical reactions of pyrazine derivatives have been explored in various studies . The first five approaches are mainly aimed for the substitution at 2, 3, 5, and 6 positions in the pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .Physical And Chemical Properties Analysis

Pyrazine is a weak diacid base, with two protonation steps with pKa1= 0.65 and pKa2= - 5.78 . The resonance in pyrazine causes an electron deficiency around the carbon atoms at 2,3,4,5-positions and, especially when an electron-withdrawing substituent is attached to the pyrazine, exposes them to nucleophilic attack .科学研究应用

- Research : Studies have explored its effectiveness against bacteria, fungi, and other microorganisms. Researchers investigate its mechanism of action and potential applications in drug development .

- Studies : Researchers have examined whether this compound can modulate inflammatory pathways. Its anti-inflammatory effects may have therapeutic implications .

- Investigation : Scientists have evaluated 2-(2,4-difluorophenoxy)pyrazine’s ability to inhibit viral replication. It could be a promising lead for antiviral drug development .

- Exploration : Researchers study whether this compound acts as an antioxidant, scavenging free radicals and protecting cells from damage .

- Research Efforts : Investigations focus on the compound’s impact on tumor cells. It may interfere with cancer cell growth or survival pathways .

- Specificity : Some derivatives of 2-(2,4-difluorophenoxy)pyrazine exhibit kinase inhibitory activity. Researchers explore their selectivity and potential therapeutic applications .

Antimicrobial Properties

Anti-Inflammatory Potential

Antiviral Activity

Antioxidant Properties

Antitumor Potential

Kinase Inhibition

安全和危害

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the pyrazine compounds . Most are classified as irritating to the respiratory system . The proposed maximum use levels in feed are unlikely to have detrimental effects on the terrestrial and fresh water compartments .

未来方向

The synthetic methods and biological activities of pyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Moreover, cyclometalated Ir (iii) complexes based on 2-(2,4-difluorophenyl)-pyridine have been synthesized, showing acid/base-induced structural transformation and luminescence switching, and photocatalytic activity for hydrogen evolution . This suggests potential future directions in the development of new materials and applications.

作用机制

Target of Action

It’s known that pyrrolopyrazine derivatives, which include 2-(2,4-difluorophenoxy)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

One study suggests that cyclometalated ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine show acid/base-induced structural transformation due to the protonation/deprotonation of their pyridyl groups and/or imidazole units .

Biochemical Pathways

It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

It’s known that cyclometalated ir(iii) complexes based on 2-(2,4-difluorophenoxy)pyrazine can exhibit luminescence switching behaviors and photocatalytic activity for hydrogen evolution .

Action Environment

It’s known that cyclometalated ir(iii) complexes based on 2-(2,4-difluorophenoxy)pyrazine can show acid/base-induced structural transformation in solution .

属性

IUPAC Name |

2-(2,4-difluorophenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-7-1-2-9(8(12)5-7)15-10-6-13-3-4-14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUPIYWHQBJMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenoxy)pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442356.png)

![6-cyclopropyl-5-fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442363.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442368.png)

![4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442382.png)

![5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442384.png)

![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)

![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)

![5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442411.png)

![5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442415.png)

![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)

![N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442435.png)